ethyl 6-amino-5-cyano-4-(2,3-dichlorophenyl)-2-phenyl-4H-pyran-3-carboxylate
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Overview
Description
Ethyl 6-amino-5-cyano-4-(2,3-dichlorophenyl)-2-phenyl-4H-pyran-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyran ring substituted with amino, cyano, dichlorophenyl, and phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-5-cyano-4-(2,3-dichlorophenyl)-2-phenyl-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with malononitrile and ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-5-cyano-4-(2,3-dichlorophenyl)-2-phenyl-4H-pyran-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical assays.
Industry: It could be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action for ethyl 6-amino-5-cyano-4-(2,3-dichlorophenyl)-2-phenyl-4H-pyran-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-amino-5-cyano-4-(2,3-dichlorophenyl)-2-methyl-4H-pyran-3-carboxylate
- Ethyl 6-amino-5-cyano-4-(2,3-dichlorophenyl)-2-(4-methylphenyl)-4H-pyran-3-carboxylate
Uniqueness
Ethyl 6-amino-5-cyano-4-(2,3-dichlorophenyl)-2-phenyl-4H-pyran-3-carboxylate is unique due to its specific substitution pattern on the pyran ring, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C21H16Cl2N2O3 |
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Molecular Weight |
415.3 g/mol |
IUPAC Name |
ethyl 6-amino-5-cyano-4-(2,3-dichlorophenyl)-2-phenyl-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C21H16Cl2N2O3/c1-2-27-21(26)17-16(13-9-6-10-15(22)18(13)23)14(11-24)20(25)28-19(17)12-7-4-3-5-8-12/h3-10,16H,2,25H2,1H3 |
InChI Key |
IWPNCTYRZBQCKW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C#N)N)C3=CC=CC=C3 |
Origin of Product |
United States |
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